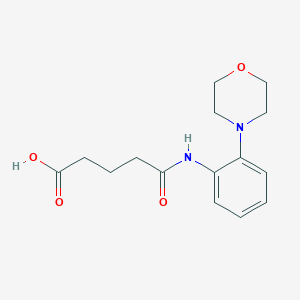
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid (PMPA) is a synthetic, non-competitive inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) type 4 (PDE4). It is a potent inhibitor of the enzyme, which is involved in the regulation of cyclic AMP (cAMP) levels in various cells. PMPA is an important research tool in the study of PDE4-regulated processes, and is being investigated for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Properties
Safety-Catch Nitrogen Protecting Group : The development of novel amine protection strategies is crucial in synthetic chemistry. A study by Surprenant and Lubell (2006) introduced the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protecting group, which can be activated and then cleaved under mild conditions. This method facilitates the selective removal of protecting groups, an essential step in the synthesis of complex molecules, including those containing morpholine functionalities Surprenant & Lubell, 2006.
2. Medicinal Chemistry and Drug Discovery
PET Imaging Agent for Parkinson's Disease : Morpholine derivatives are significant in the development of diagnostic and therapeutic agents. Wang et al. (2017) synthesized a potential PET imaging agent for imaging the LRRK2 enzyme in Parkinson's disease. This study underscores the role of morpholine derivatives in developing tools for neurodegenerative disease diagnosis Wang et al., 2017.
Inhibitors for Idiopathic Pulmonary Fibrosis : Procopiou et al. (2018) discovered a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, highlighting the synthesis and selection of analogs with high affinity and selectivity for the αvβ6 integrin. These compounds, including morpholine derivatives, were investigated as potential therapeutic agents for idiopathic pulmonary fibrosis, demonstrating the importance of morpholine in drug design for respiratory diseases Procopiou et al., 2018.
3. Pharmaceutical Stability and Degradation Studies
Force Degradation Study : The stability of pharmaceutical compounds is a critical aspect of drug development. Varynskyi and Kaplaushenko (2019) conducted a force degradation study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate to confirm the selectivity of API and impurity determination method. This research provides insights into the stability of morpholine derivatives under various conditions, essential for ensuring the safety and efficacy of pharmaceuticals Varynskyi & Kaplaushenko, 2019.
Eigenschaften
IUPAC Name |
5-(2-morpholin-4-ylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(6-3-7-15(19)20)16-12-4-1-2-5-13(12)17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAALBFFRBSBSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352854 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
CAS RN |
436088-59-4 |
Source


|
| Record name | 4-(2-Morpholin-4-yl-phenylcarbamoyl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

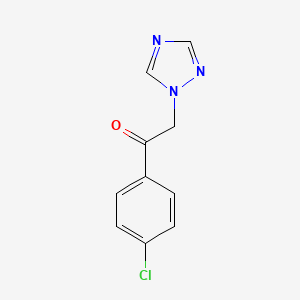
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)
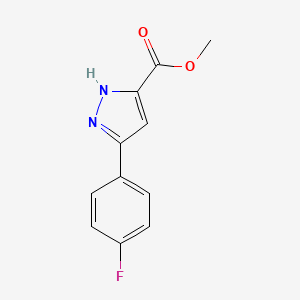
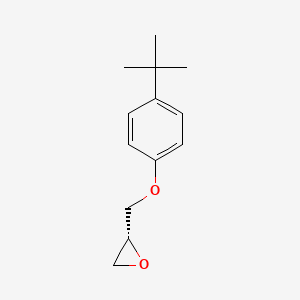
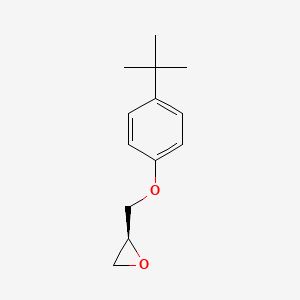
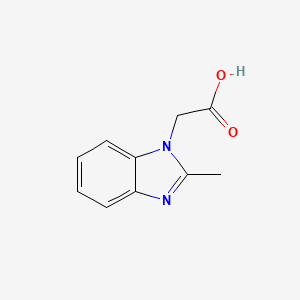
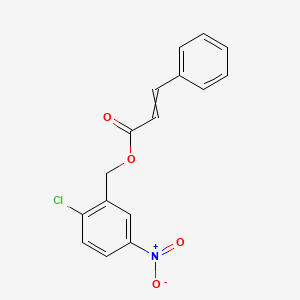
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
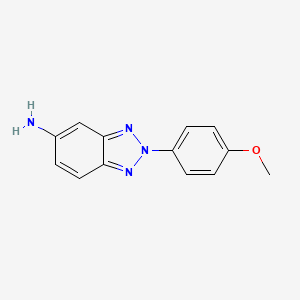
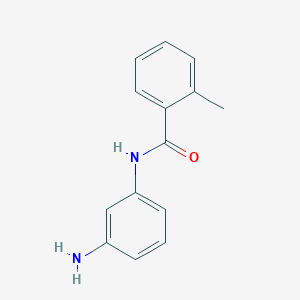


![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
